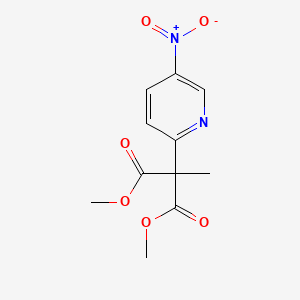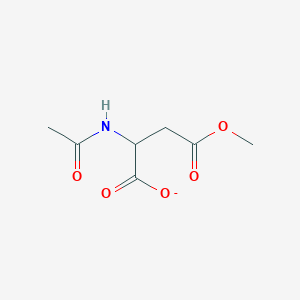![molecular formula C26H22N4O3 B2800057 N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251601-63-4](/img/no-structure.png)
N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
Research into similar pyrazoloquinoline derivatives has shown that these compounds possess significant biological activities. For example, novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006). Similarly, carboxamide derivatives of benzo[b][1,6]naphthyridines were studied for their cytotoxic activity, suggesting use in cancer research (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Drug Design and Pharmacological Potential
The structural complexity and versatility of pyrazoloquinoline derivatives make them valuable in drug design and discovery. Novel inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, utilizing similar quinoline carboxamides, have been identified, showcasing the role of these compounds in investigating therapeutic avenues for diseases involving DNA damage response pathways (Degorce, Barlaam, Cadogan, Dishington, Ducray, Glossop, Hassall, Lach, Lau, McGuire, Nowak, Ouvry, Pike, & Thomason, 2016).
Antifungal and Antimicrobial Activities
The antifungal and antimicrobial activities of pyrazoloquinoline derivatives have been a focus of research, highlighting their potential in addressing infectious diseases. The design and synthesis of novel derivatives with potent antifungal activity against various fungal strains have been reported, underscoring the importance of these compounds in developing new antifungal therapies (Yuan, Jing, Su, Xin, Zhang, Cong, Lin, Guo, & Chun, 2011).
Mechanistic Studies and Molecular Interactions
Studies on polymorphic modifications of similar compounds have revealed insights into their crystal structures and molecular interactions, which are crucial for understanding their stability, solubility, and bioavailability. These investigations contribute to the optimization of drug formulations and the development of materials with desired physical properties (Shishkina, Levandovskiy, Ukrainets, Sidorenko, Grinevich, & Yanchuk, 2018).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide involves the condensation of 4-methoxybenzaldehyde with p-toluidine to form N-(4-methoxybenzyl)-p-toluidine, which is then reacted with ethyl acetoacetate to form 3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxylic acid ethyl ester. The resulting ester is then hydrolyzed to form the carboxylic acid, which is then coupled with amine to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "p-toluidine", "ethyl acetoacetate", "sodium hydroxide", "hydrochloric acid", "ammonium chloride", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with p-toluidine in the presence of sodium hydroxide to form N-(4-methoxybenzyl)-p-toluidine.", "Step 2: Reaction of N-(4-methoxybenzyl)-p-toluidine with ethyl acetoacetate in the presence of ammonium chloride to form 3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxylic acid ethyl ester.", "Step 3: Hydrolysis of the ester using hydrochloric acid to form the carboxylic acid.", "Step 4: Coupling of the carboxylic acid with amine to form the final product, N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide." ] } | |
CAS番号 |
1251601-63-4 |
製品名 |
N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide |
分子式 |
C26H22N4O3 |
分子量 |
438.487 |
IUPAC名 |
N-[(4-methoxyphenyl)methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H22N4O3/c1-16-3-8-19(9-4-16)30-26(32)22-15-27-23-12-7-18(13-21(23)24(22)29-30)25(31)28-14-17-5-10-20(33-2)11-6-17/h3-13,15,29H,14H2,1-2H3,(H,28,31) |
InChIキー |
IDNFCGPKCWFMHH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=C(C=C5)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,6-dimethylmorpholino)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2799975.png)
![6-Isopropyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2799976.png)


![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2799983.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2799984.png)

![5'-Bromo-7-methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2799986.png)
![Ethyl 2-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2799987.png)

![N-(2,3-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2799989.png)
![1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)ethanone](/img/structure/B2799991.png)

![2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B2799997.png)